![molecular formula C20H14FN3OS B2775414 N-(benzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide CAS No. 898350-88-4](/img/structure/B2775414.png)
N-(benzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
“N-(benzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide” is a compound that has been synthesized and characterized in various studies . It is a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring .
Synthesis Analysis
The synthesis of similar benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of similar benzothiazole derivatives has been analyzed using various techniques such as 1H NMR, 13C NMR, and mass spectral data . For instance, the structure of a related compound was determined to be C24H16N2S, monoclinic, with specific dimensions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar benzothiazole derivatives have been analyzed using techniques such as GC-MS, 1H NMR, and 13C NMR . For instance, a related compound was found to have a yield of 58%, with specific 1H NMR and 13C NMR values .Scientific Research Applications
Antibacterial Activity
The emergence of drug-resistant bacteria necessitates novel antibacterial strategies. Researchers have synthesized N-(thiazol-2-yl)benzenesulfonamides, including our compound of interest, which combines thiazole and sulfonamide moieties . Key findings include:
Fluorescent Sensing
While not directly related to antibacterial properties, this compound has been explored as a fluorescent sensor. For instance, a phenylbenzothiazole derivative was designed as a Zn(II) sensor, demonstrating fluorescence changes in the presence of zinc ions .
Quorum Sensing Inhibition
Quorum sensing plays a crucial role in bacterial communication and virulence. Our compound library, containing benzo[d]thiazole/quinoline-2-thiol derivatives, was evaluated for novel quorum sensing inhibitors . These compounds may disrupt bacterial communication pathways without acting as antibiotics.
COX-1 Inhibition
Cyclooxygenase-1 (COX-1) inhibitors are relevant for managing inflammation and pain. Although our compound showed weak COX-1 inhibitory activity, it highlights its potential in this field .
Antifungal Activity
The conversion of our compound to 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides led to screening for antifungal activity . While not as prominent as antibacterial effects, this area warrants further investigation.
Mechanism of Action
Target of Action
Similar compounds with thiazole and sulfonamide groups have shown antibacterial activity .
Mode of Action
It’s worth noting that similar compounds have shown antibacterial activity, both in isolation and in complex with cell-penetrating peptides . This suggests that the compound may interact with its targets to exert an antibacterial effect.
Biochemical Pathways
It’s known that bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis
Result of Action
Similar compounds have shown potent antibacterial activity against both gram-negative and gram-positive bacteria
Future Directions
The future directions for research on “N-(benzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide” and similar compounds could involve further exploration of their anti-inflammatory and antibacterial properties . Additionally, the development of new methods for the synthesis of these compounds could also be a potential area of future research .
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3OS/c21-15-7-5-6-14(12-15)19(25)24(13-16-8-3-4-11-22-16)20-23-17-9-1-2-10-18(17)26-20/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLMNFCOLYQTES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide |
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